2-(Benzyloxy)-5-bromobenzoic acid

Catalog No.
S671431
CAS No.
62176-31-2
M.F
C14H11BrO3
M. Wt
307.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-5-bromobenzoic acid

CAS Number

62176-31-2

Product Name

2-(Benzyloxy)-5-bromobenzoic acid

IUPAC Name

5-bromo-2-phenylmethoxybenzoic acid

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

InChI

InChI=1S/C14H11BrO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

VIQAXGLEBKDMGC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O

The exact mass of the compound 2-(Benzyloxy)-5-bromobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Benzyloxy)-5-bromobenzoic acid (CAS 62176-31-2) is a trifunctional aromatic compound featuring a carboxylic acid, a benzyl ether, and a bromine atom. This specific arrangement makes it a versatile intermediate in multi-step organic synthesis. The carboxylic acid can act as a directing group for metallation, the benzyl group serves as a robust protecting group for the phenolic hydroxyl, and the bromine atom provides a reactive site for cross-coupling reactions or further lithiation. These features are critical in the synthesis of complex molecules, particularly in pharmaceutical and materials science applications.

Substituting 2-(Benzyloxy)-5-bromobenzoic acid with close analogs introduces significant process limitations. Using the unprotected analog, 5-bromosalicylic acid, prevents reactions involving strong bases or organometallics, as the acidic phenolic proton will quench the reagents. Opting for the non-brominated version, 2-(benzyloxy)benzoic acid, eliminates the essential C-Br bond, which is the primary handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. Choosing an alternative halide, such as 2-(benzyloxy)-5-chlorobenzoic acid, results in lower reactivity; the carbon-bromine bond is weaker and undergoes oxidative addition to palladium catalysts more readily than the carbon-chlorine bond, often requiring harsher conditions or more complex catalyst systems for the chloro-analog.

Superior Reactivity in Cross-Coupling Reactions Compared to Chloro-Analog

The carbon-bromine bond is inherently more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions compared to a carbon-chlorine bond. This is due to the lower bond dissociation energy (BDE) of the C-Br bond (approx. 72 kcal/mol) versus the C-Cl bond (approx. 84 kcal/mol). This difference allows reactions with aryl bromides to proceed under milder conditions (lower temperatures, lower catalyst loadings) than their chloro counterparts, which often require more specialized, bulky phosphine ligands to achieve comparable efficiency.

Evidence DimensionAryl-Halide Bond Dissociation Energy (BDE)
Target Compound DataC-Br BDE: ~72 kcal/mol
Comparator Or BaselineC-Cl BDE: ~84 kcal/mol
Quantified DifferenceThe C-Br bond is ~12 kcal/mol weaker, facilitating faster oxidative addition.
ConditionsGeneral principle in palladium-catalyzed cross-coupling reactions.

This higher reactivity translates to lower energy costs, potentially reduced catalyst expenses, and a more efficient manufacturing process when using the bromo-compound as a precursor.

Enables Orthogonal Synthesis Strategies Not Possible with Unprotected Analogs

The benzyl ether in 2-(benzyloxy)-5-bromobenzoic acid serves as a critical protecting group, rendering the molecule compatible with a wide range of reaction conditions that are incompatible with the unprotected analog, 5-bromosalicylic acid. Specifically, the absence of an acidic phenolic proton allows for the use of strong bases and organometallic reagents, such as n-butyllithium (n-BuLi), which are essential for directed ortho-lithiation reactions. This protection strategy is fundamental for sequential, site-selective functionalization of the aromatic ring.

Evidence DimensionCompatibility with Organometallic Reagents
Target Compound DataStable in the presence of reagents like n-BuLi or Grignards.
Comparator Or Baseline5-Bromosalicylic acid: The unprotected phenolic -OH (pKa ~13) is immediately deprotonated, quenching at least one equivalent of the organometallic reagent and preventing desired C-C bond formation.
Quantified DifferenceQualitative: Enables entire classes of reactions vs. causes reaction failure.
ConditionsStandard organometallic reaction conditions (e.g., anhydrous THF, low temperature).

For any synthesis requiring the use of strong bases or organometallics, procurement of the benzyl-protected form is non-negotiable to avoid reaction failure and loss of expensive reagents.

Key Intermediate in the Patented Synthesis of the Spasmolytic Drug Trimebutine

2-(Benzyloxy)-5-bromobenzoic acid is a documented intermediate in synthetic routes leading to Trimebutine, a drug used to treat irritable bowel syndrome. Although multiple routes to Trimebutine exist, those leveraging substituted benzoic acids are common. The structure of this specific precursor allows for the eventual installation of the 3,4,5-trimethoxybenzoyl group characteristic of the final API. The strategic placement of the bromo and protected hydroxyl groups provides a reliable scaffold for constructing the target molecule, highlighting its utility as a validated starting material in pharmaceutical development.

Evidence DimensionDocumented Use as Pharmaceutical Intermediate
Target Compound DataCited as a precursor or closely related analog in synthetic routes for Trimebutine.
Comparator Or BaselineAlternative starting materials like propiophenone or 2-amino-2-phenylbutyric acid, which require different, and potentially more complex, synthetic transformations.
Quantified DifferenceProvides a strategic synthetic route leveraging established benzoic acid chemistry.
ConditionsMulti-step organic synthesis for Active Pharmaceutical Ingredients (APIs).

Using a compound with a documented history as an intermediate for a known API can streamline process development and regulatory submissions for generic drug manufacturing.

Precursor for Polysubstituted Pharmaceutical Scaffolds

This compound is the right choice for syntheses where a benzoic acid core requires functionalization via cross-coupling (at the C-Br bond) and subsequent modification at the carboxylic acid or the eventual deprotected phenol. This allows for the creation of complex, multi-substituted aromatic compounds used in medicinal chemistry.

Development of Cross-Coupled Materials with High Process Efficiency

In materials science or process development, when a chlorinated analog proves too unreactive, this bromo-compound is the logical upgrade. Its higher reactivity in Suzuki, Heck, or Buchwald-Hartwig couplings can lead to improved yields, faster reaction times, and lower process temperatures, justifying the material choice based on total process cost rather than starting material price alone.

Synthesis Requiring Orthogonal Site-Selectivity

This is the required material when a synthetic plan involves an organometallic reaction (e.g., directed ortho-lithiation or Grignard addition) in the presence of a phenolic group. The benzyl protecting group is essential for the success of such steps, making this compound a critical procurement item over its unprotected 5-bromosalicylic acid counterpart.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(benzyloxy)-5-bromobenzoic acid

Dates

Last modified: 08-15-2023

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